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Introduction
3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO) is a

zwitterionic detergent that has carved out a significant niche in the structural biologist's toolkit.

A derivative of cholic acid, CHAPSO shares structural similarities with bile salts. Its unique

properties make it particularly effective for the solubilization and stabilization of membrane

proteins, which are notoriously challenging to study due to their hydrophobic nature. This

technical guide provides an in-depth overview of CHAPSO's applications in structural biology,

complete with quantitative data, detailed experimental protocols, and workflow visualizations to

empower researchers in their quest to elucidate the structure and function of membrane

proteins.

CHAPSO's utility stems from its non-denaturing character, electrical neutrality, and a relatively

high critical micelle concentration (CMC), which facilitates its removal during purification and

crystallization processes.[1][2] Compared to its close relative, CHAPS, CHAPSO possesses a

hydroxyl group that imparts greater polarity and, consequently, higher solubility.[3] These

characteristics make CHAPSO a valuable tool in a variety of structural biology techniques,

including X-ray crystallography and cryo-electron microscopy (cryo-EM).
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Physicochemical Properties of CHAPSO and Other
Common Detergents
The selection of an appropriate detergent is a critical first step in membrane protein structural

studies. The table below summarizes the key physicochemical properties of CHAPSO and

provides a comparison with other commonly used detergents to aid in this selection process.

Detergent Type
Molecular
Weight (Da)

CMC (mM)
Aggregatio
n Number

Micelle
Molecular
Weight
(kDa)

CHAPSO Zwitterionic 630.88 8 11 ~7

CHAPS Zwitterionic 614.88 6-10 10 ~6

DDM Non-ionic 510.62 0.17 115-140 ~72

LDAO Zwitterionic 229.40 1-2 75-95 ~17-22

OG Non-ionic 292.37 20-25 27-100 ~8-29

LMNG Non-ionic 1041.28 0.01
Not widely

reported
~91

Key Applications of CHAPSO in Structural Biology
CHAPSO's unique properties lend themselves to several critical applications in the

determination of membrane protein structures.

Membrane Protein Solubilization
The primary application of CHAPSO is the gentle extraction of membrane proteins from their

native lipid bilayer environment. Its non-denaturing nature helps to maintain the protein's

structural integrity and biological activity.[3]

Protein Crystallization
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CHAPSO is utilized in protein crystallization, often as a component of bicelles. Bicelles are

discoidal structures composed of long-chain phospholipids and a detergent, which provide a

more native-like environment for membrane proteins, facilitating the growth of well-ordered

crystals.[4]

Cryo-Electron Microscopy (Cryo-EM)
A significant and increasingly important application of CHAPSO is in cryo-EM sample

preparation. It has been shown to be highly effective in overcoming the issue of preferred

particle orientation, where protein particles adsorb to the air-water interface in a limited number

of orientations, hindering the reconstruction of a high-resolution 3D map.[5][6] The addition of

CHAPSO at its critical micelle concentration (CMC) helps to create a more uniform distribution

of particle orientations.[5][6]

Experimental Protocols
Membrane Protein Solubilization for Crystallization
This protocol provides a general framework for the solubilization of a target membrane protein

using CHAPSO, with the goal of obtaining a stable protein-detergent complex suitable for

crystallization trials.

Materials:

Cell paste or purified membranes containing the target protein

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) CHAPSO

Detergent-free Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl

Dounce homogenizer or sonicator

Ultracentrifuge

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

Size-exclusion chromatography (SEC) column

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3264687/
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://files.core.ac.uk/download/pdf/291500051.pdf
https://pubmed.ncbi.nlm.nih.gov/2529352/
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://files.core.ac.uk/download/pdf/291500051.pdf
https://pubmed.ncbi.nlm.nih.gov/2529352/
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a Dounce

homogenizer or sonicator.

Membrane Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet

unbroken cells and debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge

at 100,000 x g for 1 hour at 4°C to pellet the membranes.

Solubilization: Resuspend the membrane pellet in Solubilization Buffer. The optimal

CHAPSO concentration may need to be determined empirically, typically starting at 1-2%

(w/v). Incubate with gentle agitation for 1-2 hours at 4°C.

Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any

unsolubilized material.

Affinity Chromatography: Apply the supernatant containing the solubilized protein to a pre-

equilibrated affinity chromatography column. Wash the column with Lysis Buffer containing a

low concentration of CHAPSO (e.g., 0.1%). Elute the protein using an appropriate elution

buffer (e.g., containing imidazole for His-tagged proteins) also supplemented with 0.1%

CHAPSO.

Size-Exclusion Chromatography: Further purify and assess the homogeneity of the protein-

detergent complex by SEC using a column pre-equilibrated with Detergent-free Buffer

containing a concentration of CHAPSO at or slightly above its CMC (e.g., 8-10 mM).

Concentration and Crystallization: Pool the fractions containing the monodisperse protein-

detergent complex and concentrate to a suitable concentration for crystallization trials

(typically 5-10 mg/mL).

Bicelle Preparation for Protein Crystallization
This protocol describes the preparation of DMPC/CHAPSO bicelles, a common lipid-detergent

mixture used for the crystallization of membrane proteins.[4][7][8]

Materials:
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1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

CHAPSO

Deionized water

Vortex mixer

Procedure:

Weighing Components: In a glass vial, weigh out DMPC and CHAPSO to achieve a desired

molar ratio (q-ratio), typically between 2.8 and 3.0 (DMPC:CHAPSO).[4] For example, to

prepare 1 mL of a 35% (w/v) DMPC/CHAPSO mixture with a molar ratio of 2.8:1, weigh out

0.26 g of DMPC and 0.09 g of CHAPSO.[8]

Hydration: Add deionized water to the desired final volume.

Mixing: Vortex the mixture vigorously until the lipids are fully hydrated and the solution

becomes clear and viscous. This may take several hours at room temperature.[4]

Protein Incorporation: The purified and concentrated protein-detergent complex is then

mixed with the prepared bicelle solution, typically at a volume ratio of 1:4 (protein:bicelle).[4]

The mixture is incubated on ice for at least 30 minutes to allow for the reconstitution of the

protein into the bicelles before setting up crystallization trials.[4]

Cryo-EM Grid Preparation with CHAPSO to Overcome
Preferred Orientation
This protocol outlines the steps for preparing cryo-EM grids with the addition of CHAPSO to

mitigate the problem of preferred particle orientation.

Materials:

Purified protein sample (at an appropriate concentration for cryo-EM)

CHAPSO stock solution (e.g., 80 mM in water or buffer)

Cryo-EM grids (e.g., glow-discharged holey carbon grids)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3264687/
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.youtube.com/watch?v=7aQoWmbfFyw
https://pmc.ncbi.nlm.nih.gov/articles/PMC3264687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3264687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3264687/
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vitrification device (e.g., Vitrobot)

Liquid ethane

Procedure:

Sample Preparation: Immediately before grid preparation, add CHAPSO to the purified

protein sample to a final concentration equal to its CMC, which is 8 mM.[5][6] Gently mix by

pipetting, avoiding the introduction of bubbles.

Grid Application: Apply 3-4 µL of the protein-CHAPSO mixture to a glow-discharged cryo-EM

grid.

Blotting and Plunging: Place the grid in a vitrification device. Blot away excess liquid to

create a thin film of the sample. The blotting time will need to be optimized for the specific

sample and grid type.

Vitrification: Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

Grid Screening: Screen the vitrified grids in a transmission electron microscope to assess ice

thickness and particle distribution. The presence of CHAPSO should result in a more random

distribution of particle orientations compared to a sample prepared without the detergent.

Visualizing Workflows with Graphviz
Membrane Protein Solubilization Workflow
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Membrane Preparation Solubilization Purification

Downstream Applications
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Caption: Workflow for membrane protein solubilization and purification using CHAPSO.
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Cryo-EM Sample Preparation with CHAPSO

Sample Preparation Grid Preparation Vitrification Analysis

Purified Protein Add CHAPSO (8 mM)
to CMC

Apply to Grid Blot Excess Liquid Plunge-freeze in Ethane Cryo-EM ImagingRandom particle orientation

Click to download full resolution via product page

Caption: Workflow for cryo-EM grid preparation with CHAPSO to mitigate preferred particle

orientation.
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Caption: Logical workflow for the study of the serotonin 5-HT1A receptor, a GPCR, using

CHAPS/CHAPSO.

Conclusion
CHAPSO has proven to be a versatile and effective detergent for the structural analysis of

membrane proteins. Its ability to gently solubilize and stabilize these challenging targets,

coupled with its utility in overcoming common hurdles in cryo-EM, has made it an indispensable

tool for researchers. The protocols and data presented in this guide are intended to provide a

solid foundation for the successful application of CHAPSO in your structural biology research,

ultimately contributing to a deeper understanding of the intricate molecular machinery of the

cell. As with any experimental technique, optimization of the provided protocols for your specific

protein of interest will be key to achieving high-resolution structural insights.

Need Custom Synthesis?
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To cite this document: BenchChem. [CHAPSO in Structural Biology: A Technical Guide to
Unlocking Membrane Protein Structures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662381#chapso-applications-in-structural-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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